molecular formula C14H21N B13154742 1-benzyl-N-methylcyclohexan-1-amine

1-benzyl-N-methylcyclohexan-1-amine

Cat. No.: B13154742
M. Wt: 203.32 g/mol
InChI Key: HOBAOIJTNQNFFT-UHFFFAOYSA-N
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Description

1-benzyl-N-methylcyclohexan-1-amine is an organic compound that belongs to the class of amines It is characterized by a cyclohexane ring substituted with a benzyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-N-methylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of cyclohexanone with benzylamine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-methylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-benzyl-N-methylcyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-benzyl-N-methylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-N-methylcyclohexanamine
  • N-benzyl-N-methylcyclohexanamine
  • 1-benzylcyclohexan-1-amine

Uniqueness

1-benzyl-N-methylcyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable compound for targeted research and applications.

Biological Activity

1-Benzyl-N-methylcyclohexan-1-amine, a compound belonging to the class of substituted amines, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

This compound can be characterized by its structural features which include a benzyl group and a cyclohexane ring. These groups contribute to its binding affinity and biological activity.

The biological effects of this compound are primarily mediated through its interaction with various molecular targets, such as receptors and enzymes. The presence of the benzyl group enhances binding affinity, while the cyclohexane structure provides rigidity, allowing for effective modulation of target activity.

Key Mechanisms Include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways.
  • Enzyme Interaction : It can inhibit or activate enzymes involved in metabolic processes or signaling cascades.

1. Anti-inflammatory Effects

Research indicates that derivatives of N-benzyl-N-methylcyclohexan-1-amine exhibit significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in cellular models exposed to lipopolysaccharide (LPS) stimulation . This suggests potential applications in treating inflammatory diseases.

2. Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce cell cycle arrest in cancer cell lines by modulating cyclin-dependent kinases (CDKs), thereby preventing tumor growth . Additionally, it has been shown to inhibit oncogenic signaling pathways, further supporting its role in cancer therapy.

Study 1: Anti-inflammatory Activity

A study conducted on THP-1 cells demonstrated that pretreatment with N-benzyl-N-methylcyclohexan-1-amine derivatives significantly reduced inflammatory mediator production and activation of key signaling pathways involved in inflammation . The results indicated a decrease in myeloperoxidase activity, which correlates with reduced neutrophil infiltration in tissues.

Study 2: Anticancer Efficacy

In another research effort, the compound was tested against human leukemia cells, where it was found to arrest cell growth at the G2/M phase of the cell cycle. This effect was linked to decreased expression of CDK1 and CDK2, coupled with increased levels of p21, an inhibitor of CDKs . These findings underscore its potential as a therapeutic agent in oncology.

Data Summary

Activity Effect Study Reference
Anti-inflammatoryInhibition of TNF-α and IL-1β production
AnticancerInduction of G2/M phase arrest in leukemia cells
Enzyme InteractionModulation of CDK activity

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

1-benzyl-N-methylcyclohexan-1-amine

InChI

InChI=1S/C14H21N/c1-15-14(10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3

InChI Key

HOBAOIJTNQNFFT-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCCC1)CC2=CC=CC=C2

Origin of Product

United States

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